(Z)-3-((4-isopropylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any interesting features of its structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity with other compounds, its stability, and any notable reactions it is involved in.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, color, odor, and other notable properties.Scientific Research Applications
Reduction and Derivative Formation
- The reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, closely related to the queried compound, with lithium aluminum hydride resulted in (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process highlights the compound's potential as a precursor for the synthesis of novel organic molecules with diverse applications (Frolov et al., 2005).
Optoelectronic Applications
- Donor-acceptor substituted thiophene dyes, structurally analogous to the queried chemical, demonstrated potential in optoelectronic devices for protecting human eyes and optical sensors. These compounds' nonlinear absorption and optical limiting behavior under laser excitation were explored, indicating the chemical's relevance in developing photonic devices (Anandan et al., 2018).
Anticancer Activity
- Heteroarylacrylonitriles, which share a functional group with the compound , were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These studies provide a foundation for the potential therapeutic applications of such compounds in cancer treatment (Sa̧czewski et al., 2004).
Photonic Applications
- Pyrazoline derivatives, which can be considered structurally related analogs, have been used in poly(methyl methacrylate) thin films to investigate dynamic and static photoinduced birefringence (PIB), a phenomenon critical for optical switchers. This application underscores the potential of (Z)-3-((4-isopropylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile in photonic technologies (Szukalski et al., 2015).
Safety And Hazards
This involves a study of the compound’s safety profile, including its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including unanswered questions about the compound, potential applications, and areas of interest for future study.
Please note that this is a general approach and the specifics may vary depending on the compound . For “(Z)-3-((4-isopropylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile”, it would be best to consult a chemistry professional or a reliable scientific database for more accurate and detailed information.
properties
IUPAC Name |
(Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14(2)15-3-7-18(8-4-15)23-12-17(11-22)21-24-20(13-28-21)16-5-9-19(10-6-16)25(26)27/h3-10,12-14,23H,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGVYEZOWANAEI-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile |
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